4'-Hydroxy-3'-methylacetophenone CAS number 876-02-8
4'-Hydroxy-3'-methylacetophenone CAS number 876-02-8
An In-depth Technical Guide to 4'-Hydroxy-3'-methylacetophenone
CAS Number: 876-02-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-3'-methylacetophenone is an aromatic ketone that serves as a versatile intermediate in various industrial and research applications. Characterized by a hydroxyl and a methyl group on the acetophenone (B1666503) framework, this compound exhibits notable reactivity and solubility, making it a valuable building block in organic synthesis. It is a key precursor in the manufacturing of pharmaceuticals, particularly analgesics and anti-inflammatory agents, and finds utility in the cosmetics industry for its antioxidant properties.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and applications, with a focus on its relevance in drug development.
Chemical and Physical Properties
4'-Hydroxy-3'-methylacetophenone is a white to light beige crystalline powder.[1][2] Its core structure consists of an acetophenone molecule substituted with a hydroxyl group at position 4 and a methyl group at position 3.[3] This substitution pattern is crucial for its chemical reactivity and biological activity.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 876-02-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | [1][3][4][6] |
| Molecular Weight | 150.17 g/mol | [3][4][7] |
| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)ethanone | [3] |
| Synonyms | 4-Acetyl-2-methylphenol, 1-Acetyl-4-hydroxy-3-methylbenzene | [1][4] |
| Appearance | White to light beige crystalline powder or crystals | [1][2] |
| Melting Point | 105-111 °C (107-109 °C lit.) | [1][2][5][6] |
| Boiling Point | 175 °C at 1 mm Hg | [2][5] |
| Solubility | Sparingly soluble in water. Soluble in alcohol. | [8][9] |
| pKa (Predicted) | 9.85 ± 0.10 | |
| LogP | 1.903 | [10] |
| SMILES | CC(=O)c1ccc(O)c(C)c1 | [3][4] |
| InChIKey | LXBHHIZIQVZGFN-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4'-Hydroxy-3'-methylacetophenone. Key data from various analytical techniques are summarized below.
Table 2: Summary of Spectroscopic Data
| Technique | Key Peaks / Data | Reference(s) |
| ¹H NMR | (399.65 MHz, DMSO-d₆): δ 10.3 (s, 1H, -OH), δ 7.735 (d, J=2.0Hz, 1H), δ 7.686 (dd, J=8.4, 2.0Hz, 1H), δ 6.880 (d, J=8.4Hz, 1H), δ 2.473 (s, 3H, -COCH₃), δ 2.179 (s, 3H, -CH₃). | [11] |
| ¹³C NMR | (Predicted): δ 196.7 (C=O), 159.2 (C-OH), 131.0, 130.3, 129.8, 125.1, 115.5 (Ar-C), 26.3 (-COCH₃), 15.8 (-CH₃). | [12] |
| IR (KBr) | Major peaks expected around 3300-3400 cm⁻¹ (O-H stretch), 1660-1680 cm⁻¹ (C=O stretch, aryl ketone), 1500-1600 cm⁻¹ (C=C aromatic stretch), and 1100-1300 cm⁻¹ (C-O stretch). | [3][13] |
| Mass Spec (GC-MS) | m/z top peak: 135, m/z 2nd highest: 150 (M+). The peak at 135 corresponds to the loss of the methyl group from the acetyl moiety ([M-15]+). | [3] |
| UV-Vis | Max absorption wavelengths are expected in the UV range, typical for phenolic compounds and acetophenones. | [3] |
Synthesis and Manufacturing
The primary industrial synthesis of 4'-Hydroxy-3'-methylacetophenone is achieved via the Fries rearrangement of m-cresyl acetate (B1210297).[8] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[14][15] The reaction is selective for the ortho and para positions, with temperature being a key factor in controlling the regioselectivity; lower temperatures favor the para-product, which is the desired isomer in this case.[14][16][17]
Caption: Fries Rearrangement synthesis workflow.
Detailed Experimental Protocol: Fries Rearrangement
This protocol describes the synthesis of 4'-Hydroxy-3'-methylacetophenone from m-cresol.
Materials:
-
m-Cresol
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (B124822) (or another suitable non-polar solvent)
-
Hydrochloric acid (concentrated and dilute)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a three-neck round-bottom flask, condenser, dropping funnel, and heating mantle.
Procedure:
-
Esterification: In a round-bottom flask, combine 1.0 mole of m-cresol with 1.1 moles of acetic anhydride. Add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture under reflux for 2 hours. After cooling, pour the mixture into cold water and extract the resulting m-cresyl acetate with diethyl ether. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude m-cresyl acetate.
-
Fries Rearrangement: Set up a three-neck flask equipped with a mechanical stirrer, a condenser with a calcium chloride guard tube, and a dropping funnel. In the flask, create a slurry of 1.3 moles of anhydrous AlCl₃ in 250 mL of nitrobenzene. Cool the mixture in an ice bath.
-
Slowly add 1.0 mole of m-cresyl acetate (from step 1) to the slurry via the dropping funnel, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Maintaining a lower temperature favors the formation of the para-isomer.[17]
-
Workup and Purification: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
The remaining aqueous solution is cooled, and the crude product precipitates. Filter the solid, wash with cold water, and then dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 4'-Hydroxy-3'-methylacetophenone.
Biological Activity and Applications
4'-Hydroxy-3'-methylacetophenone is a compound of interest in drug discovery and development due to its range of biological activities and its utility as a chemical intermediate.[1]
Key Activities and Applications:
-
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] For instance, it is used in the synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol, an impurity of the β2-adrenergic agonist Salmeterol.[2] Its structure is also foundational for developing novel analgesic and anti-inflammatory drugs.[1]
-
Antioxidant Properties: As a phenolic compound, it is believed to possess potent antioxidant activity, capable of scavenging free radicals.[18] This property makes it valuable in the cosmetics and personal care industry for protecting skin from oxidative stress.[1]
-
Antimycobacterial Activity: Research has shown that heterocyclic compounds synthesized from 4'-Hydroxy-3'-methylacetophenone exhibit antimycobacterial activity, suggesting its potential as a scaffold for developing new treatments for tuberculosis.[4][18]
-
Flavor and Fragrance: The compound is utilized in the flavor and fragrance industry, contributing a pleasant aroma to perfumes and food products.[1]
-
Natural Occurrence: 4'-Hydroxy-3'-methylacetophenone has been identified as a volatile oil component in plants such as Apium graveolens (celery) and Rehmannia glutinosa.[3][18]
Caption: Logical workflow in drug discovery.
Analytical Methods
Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing 4'-Hydroxy-3'-methylacetophenone.
Experimental Protocol: Reverse-Phase HPLC
This protocol provides a general method for the analysis of 4'-Hydroxy-3'-methylacetophenone.[19]
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1), 5 µm particle size.[19]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and water containing an acid modifier. For standard analysis, 0.1% phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, 0.1% formic acid should be substituted.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum (typically around 270-280 nm).
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of 4'-Hydroxy-3'-methylacetophenone (1 mg/mL) in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for 4'-Hydroxy-3'-methylacetophenone based on its retention time compared to the standard. Calculate the concentration in the sample using the standard calibration curve.
Safety and Handling
4'-Hydroxy-3'-methylacetophenone is considered hazardous and requires careful handling.[6][20]
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictogram | Exclamation Mark | [3] |
| Signal Word | Warning | [6][20] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. | [3][6][20] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6][20] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature 0-8°C. | [1][20] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, and a NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate. | [21] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][20]
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